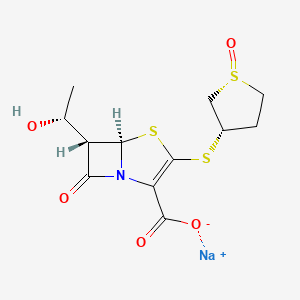

Sulopenem sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

112294-81-2 |

|---|---|

Molecular Formula |

C12H14NNaO5S3 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1 |

InChI Key |

MRHMJKHFABHUKB-LQUSNCHHSA-M |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Crystallographic Insights into Sulopenem Sodium's Interaction with Penicillin-Binding Proteins: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs). Understanding the precise molecular interactions between sulopenem and its PBP targets is crucial for elucidating its potency, spectrum of activity, and potential resistance mechanisms. X-ray crystallography is the most powerful technique for visualizing these interactions at an atomic level. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystallographic study of sulopenem sodium binding to PBPs. While, to date, no specific crystal structures of sulopenem in complex with a PBP are publicly available, this document outlines the established protocols and expected outcomes based on extensive research on other β-lactam antibiotics.

Sulopenem's Interaction with Penicillin-Binding Proteins: Current Knowledge

Sulopenem's efficacy stems from its ability to inhibit the transpeptidase activity of PBPs, which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and, ultimately, bacterial cell death[1][2]. The binding is covalent, with the β-lactam ring of sulopenem being attacked by a conserved serine residue in the active site of the PBP[1].

While crystallographic data is not yet available, in vitro studies have provided some insights into sulopenem's affinity for various PBPs. For Escherichia coli, the binding affinity of sulopenem has been shown to follow the order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6[3][4]. Furthermore, studies have indicated that sulopenem has a strong affinity for PBPs from a range of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae[5]. The minimum inhibitory concentrations (MICs) of sulopenem against various clinical isolates are presented in Table 1.

| Organism | Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Enterobacterales | Clinical Isolates | 0.03 | 0.25 | [6] |

| E. coli | ESBL-phenotype | 0.03 | 0.06 | [6] |

| K. pneumoniae | ESBL-phenotype | 0.06 | 1 | [6] |

| Anaerobes | Clinical Isolates | 0.25 | 1.0 | [7] |

Table 1: In Vitro Activity of Sulopenem against Various Bacterial Isolates. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Crystallographic Analysis of Penem-PBP Interactions: A Methodological Guide

The following sections provide a detailed, generalized protocol for the crystallographic study of sulopenem binding to a target PBP. These methods are based on established protocols for other PBP-antibiotic complexes.

Protein Expression and Purification

A homogenous and stable preparation of the target PBP is a prerequisite for successful crystallization.

-

Cloning and Expression: The gene encoding the target PBP (often a soluble, truncated version lacking the transmembrane domain) is cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His6-tag, MBP-tag). The vector is then transformed into a suitable expression host, typically E. coli BL21(DE3). Large-scale cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the PBP is eluted with a high concentration of the competing ligand (e.g., imidazole).

-

Tag Removal and Further Purification: If necessary, the purification tag is cleaved by a specific protease (e.g., TEV protease). The protein is then further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity. Protein purity is assessed by SDS-PAGE.

Crystallization of the PBP-Sulopenem Complex

The formation of a well-ordered crystal lattice is the most critical and often most challenging step.

-

Complex Formation: The purified PBP is incubated with a molar excess of this compound to ensure complete formation of the covalent acyl-enzyme complex. The excess, unbound sulopenem is typically removed by a desalting column or dialysis.

-

Crystallization Screening: The PBP-sulopenem complex is concentrated to a suitable concentration (typically 5-15 mg/mL). High-throughput screening is performed using commercially available crystallization screens that cover a wide range of precipitants, pH, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as the temperature and pH, to obtain large, single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Processing

-

Cryo-protection and Crystal Mounting: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

-

Data Collection: The frozen crystal is mounted on a goniometer in a synchrotron X-ray beamline. A complete diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Data Processing: The collected diffraction images are processed using software packages like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data to produce a final reflection file. Key data quality indicators are presented in Table 2.

| Parameter | Typical Value | Description |

| Resolution (Å) | 1.5 - 3.0 | The level of detail in the electron density map. |

| Space Group | P212121, C2, etc. | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ | The dimensions of the repeating unit of the crystal. |

| Completeness (%) | > 95% | The percentage of unique reflections measured. |

| Multiplicity | > 3 | The average number of times each unique reflection is measured. |

| I/σ(I) | > 2.0 in the highest resolution shell | The signal-to-noise ratio of the reflection intensities. |

| Rmerge (%) | < 10% (overall), < 50% (highest shell) | A measure of the consistency of symmetry-related reflections. |

| CC1/2 | > 0.5 in the highest resolution shell | The correlation coefficient between two random half-datasets. |

Table 2: Representative X-ray Data Collection and Processing Statistics. These parameters are used to assess the quality of the collected diffraction data.

Structure Determination and Refinement

-

Phase Determination: The crystallographic phase problem is solved using molecular replacement, employing the structure of a homologous PBP as a search model.

-

Model Building and Refinement: An initial model of the PBP-sulopenem complex is built into the electron density map using software like Coot. The model is then refined using programs such as PHENIX or Refmac5. This is an iterative process of manual model building and automated refinement until the model converges and best fits the experimental data. Refinement statistics are summarized in Table 3.

| Parameter | Typical Value | Description |

| Rwork (%) | < 20% | The agreement between the observed and calculated structure factor amplitudes for the working set of reflections. |

| Rfree (%) | < 25% | The agreement for a small subset of reflections that are not used in refinement, which serves as a cross-validation metric. |

| Ramachandran Plot | > 98% in favored regions | A measure of the stereochemical quality of the protein backbone. |

| RMSD Bonds (Å) | < 0.01 | The root-mean-square deviation from ideal bond lengths. |

| RMSD Angles (°) | < 1.5 | The root-mean-square deviation from ideal bond angles. |

Table 3: Representative Structure Refinement Statistics. These parameters indicate the quality and accuracy of the final atomic model.

Visualization of Workflows and Pathways

The following diagrams illustrate the generalized workflow for a PBP crystallographic study and the mechanism of PBP inhibition by a β-lactam antibiotic like sulopenem.

Figure 1: A generalized experimental workflow for the crystallographic study of a PBP-antibiotic complex.

Figure 2: The mechanism of PBP inhibition by sulopenem, leading to the formation of an inactive covalent complex.

Conclusion

Crystallographic studies of this compound in complex with its target PBPs are essential for a complete understanding of its antibacterial activity. Such studies would provide a detailed atomic-level map of the binding interactions, which is invaluable for structure-based drug design efforts aimed at developing next-generation antibiotics with improved potency, a broader spectrum of activity, and the ability to overcome resistance. The methodologies outlined in this guide provide a robust framework for conducting such investigations. The future public availability of sulopenem-PBP crystal structures will undoubtedly accelerate research in this critical area of infectious disease.

References

- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. [In vitro and in vivo activities of sulopenem compared with those of imipenem and cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sulopenem's Potent Affinity for Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of sulopenem, a penem antibacterial agent, for its primary targets: the penicillin-binding proteins (PBPs). Understanding this interaction at a molecular level is crucial for comprehending its mechanism of action, predicting its spectrum of activity, and overcoming mechanisms of resistance. This document provides a comprehensive overview of sulopenem's PBP binding characteristics, supported by available data, detailed experimental methodologies, and visual representations of the underlying processes.

Executive Summary

Sulopenem exerts its bactericidal effect by inhibiting the transpeptidase activity of PBPs, which are essential enzymes in the final stages of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Sulopenem has demonstrated a strong affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria, with a particularly high affinity for PBP2 in Escherichia coli. While specific quantitative binding data (IC50/Ki values) is not widely available in recent literature, historical studies on its developmental precursors provide valuable insights into its potent PBP inhibition. This guide reconstructs a representative experimental protocol for determining PBP binding affinity and visualizes the key molecular interactions and experimental workflows.

Sulopenem's Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Sulopenem, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. The strained β-lactam ring of sulopenem is susceptible to nucleophilic attack by a serine residue in the active site of the PBP. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting peptidoglycan cross-linking.[1]

Penicillin-Binding Protein Affinity of Sulopenem

Available literature indicates that sulopenem exhibits a strong binding affinity for a range of PBPs. In Escherichia coli, sulopenem demonstrates a preferential binding order, with the highest affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[2] Early investigations into sulopenem, then referred to as CP-65,207, revealed that it possesses a stronger affinity than imipenem for all PBP fractions in S. aureus, E. coli, P. vulgaris, and S. marcescens. Notably, its affinity for PBP2 of E. coli was found to be significantly stronger than that of imipenem.

| Bacterial Species | Penicillin-Binding Protein (PBP) | Sulopenem Binding Affinity |

| Escherichia coli | PBP2 | Highest |

| PBP1A | High | |

| PBP1B | High | |

| PBP4 | Moderate | |

| PBP3 | Moderate | |

| PBP5/6 | Lower | |

| Staphylococcus aureus | All PBPs | Stronger than imipenem |

| Proteus vulgaris | All PBPs | Stronger than imipenem |

| Serratia marcescens | All PBPs | Stronger than imipenem |

Experimental Protocol: Determination of PBP Binding Affinity

The following is a representative protocol for determining the 50% inhibitory concentration (IC50) of sulopenem for various PBPs using a competitive binding assay with a fluorescent penicillin analog, such as Bocillin FL. This method allows for the quantification of a compound's ability to compete with a known PBP ligand.

Objective: To determine the IC50 values of sulopenem for the PBPs of a target bacterial strain.

Materials:

-

Target bacterial strain (e.g., Escherichia coli ATCC 25922)

-

Growth medium (e.g., Mueller-Hinton broth)

-

Sulopenem sodium salt

-

Bocillin™ FL Penicillin, Sodium Salt (fluorescent probe)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

Bradford reagent for protein quantification

-

SDS-PAGE gels and running buffer

-

Fluorescence gel imager

Methodology:

-

Bacterial Culture and Membrane Preparation:

-

Inoculate the target bacterial strain in growth medium and incubate until the mid-logarithmic phase of growth is reached.

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in lysis buffer and incubate to degrade the cell wall.

-

Lyse the cells by sonication or French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Wash the membrane pellet and resuspend in PBS.

-

Determine the total protein concentration of the membrane preparation using the Bradford assay.

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of sulopenem in PBS.

-

In separate microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with the different concentrations of sulopenem for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C). This allows sulopenem to bind to the PBPs.

-

Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for a further specified time (e.g., 10 minutes). Bocillin FL will bind to the PBPs that are not already occupied by sulopenem.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

SDS-PAGE and Fluorescence Detection:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel imager. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of sulopenem.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band for each sulopenem concentration.

-

Plot the percentage of Bocillin FL binding (relative to a control with no sulopenem) against the logarithm of the sulopenem concentration.

-

Determine the IC50 value for each PBP by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of sulopenem that inhibits 50% of the Bocillin FL binding.

-

Conclusion

Sulopenem's potent and broad-spectrum activity against many bacterial pathogens is fundamentally linked to its high affinity for multiple penicillin-binding proteins. While a comprehensive, publicly available dataset of its quantitative binding affinities is not currently available, the existing qualitative and comparative data, combined with our understanding of its mechanism of action, firmly establish its efficacy as a PBP inhibitor. The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct their own quantitative assessments of sulopenem's PBP binding characteristics, furthering our understanding of this important antibacterial agent. The continued investigation into the specific interactions between sulopenem and various PBPs will be invaluable for optimizing its clinical use and for the development of future generations of β-lactam antibiotics.

References

Bacterial Resistance to Sulopenem Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against many Gram-positive, Gram-negative, and anaerobic bacteria. As with all antimicrobial agents, the emergence of resistance is a significant concern. Understanding the molecular mechanisms by which bacteria develop resistance to sulopenem is crucial for its effective clinical use, for the development of strategies to overcome resistance, and for guiding future drug discovery efforts. This technical guide provides an in-depth overview of the primary mechanisms of bacterial resistance to sulopenem sodium, supported by experimental data and detailed methodologies.

Core Mechanisms of Resistance

Bacterial resistance to sulopenem, like other β-lactam antibiotics, is primarily driven by four key mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of sulopenem, rendering it inactive.

-

Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of sulopenem, which reduce the binding affinity of the drug.

-

Reduced Drug Influx: Decreased permeability of the bacterial outer membrane due to the loss or modification of porin channels, restricting sulopenem's access to its periplasmic targets.

-

Active Drug Efflux: The overexpression of multidrug efflux pumps that actively transport sulopenem out of the bacterial cell.

These mechanisms can occur individually or, more commonly, in combination, leading to higher levels of resistance.

Quantitative Analysis of Sulopenem Resistance

The following tables summarize the impact of various resistance mechanisms on the in vitro activity of sulopenem, as measured by the minimum inhibitory concentration (MIC).

Table 1: Sulopenem MICs against Enterobacterales with and without β-Lactamase Production

| Bacterial Species | Resistance Phenotype | Sulopenem MIC50 (mg/L) | Sulopenem MIC90 (mg/L) |

| Escherichia coli | All Isolates | 0.03 | 0.03 |

| ESBL-positive | 0.03 | 0.06 | |

| Klebsiella pneumoniae | All Isolates | 0.03 | 0.12 |

| ESBL-positive | 0.06 | 1 | |

| Enterobacterales | All Isolates | 0.03 | 0.25 |

| Meropenem-non-susceptible | 16 | >16 |

Data compiled from multiple sources.[1][2]

Table 2: Sulopenem MICs against Gram-Positive Bacteria with PBP Alterations

| Bacterial Species | Resistance Phenotype | Sulopenem MIC Range (mg/L) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.008 - 0.25 |

| Methicillin-Resistant (MRSA) | 0.06 - >8 |

Data compiled from multiple sources.[3]

Table 3: Impact of Efflux and Porin Loss on Sulopenem Activity

| Bacterial Species | Resistance Mechanism | Effect on Sulopenem MIC |

| Pseudomonas aeruginosa | MexAB-OprM Efflux Pump Overexpression | Increased MIC |

| Klebsiella spp. | Reduction in Outer Membrane Protein Expression | Increased MIC |

Note: Specific MIC values for isogenic mutants were not available in the searched literature, but the qualitative impact is well-documented.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of sulopenem resistance. The following sections outline key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of sulopenem is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Protocol: Broth Microdilution

-

Preparation of Sulopenem Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

-

Serial Dilution of Sulopenem: Add 50 µL of the sulopenem stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well, resulting in a range of concentrations (e.g., 64 to 0.03 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of sulopenem that completely inhibits visible bacterial growth.

β-Lactamase Activity Assay

This assay quantifies the hydrolytic activity of β-lactamases against sulopenem using a chromogenic substrate, nitrocefin.[7][8]

Protocol: Nitrocefin Hydrolysis Assay

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (100 mM, pH 7.0).

-

Nitrocefin Stock Solution: Dissolve nitrocefin in DMSO to a concentration of 1 mg/mL.

-

β-Lactamase Extract: Prepare a crude cell lysate from the bacterial strain of interest by sonication or enzymatic lysis.

-

-

Assay Procedure:

-

In a 96-well plate, add 80 µL of assay buffer to each well.

-

Add 10 µL of the β-lactamase extract to the test wells.

-

To initiate the reaction, add 10 µL of the nitrocefin stock solution to each well.

-

Immediately measure the absorbance at 490 nm in a microplate reader.

-

Continue to monitor the absorbance kinetically for 30-60 minutes at room temperature.

-

-

Data Analysis: The rate of nitrocefin hydrolysis is determined by the change in absorbance over time (ΔOD/min). This rate is proportional to the β-lactamase activity in the sample.

Efflux Pump Activity Assay

This method assesses the activity of efflux pumps by measuring the accumulation of a fluorescent dye, such as ethidium bromide or Rhodamine B, in the presence and absence of an efflux pump inhibitor (EPI).[9][10][11][12]

Protocol: Fluorescent Dye Accumulation Assay

-

Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.4.

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add 50 µL of the bacterial cell suspension to each well.

-

To the test wells, add an EPI (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) at a concentration that inhibits efflux but does not affect cell viability.

-

Add 50 µL of PBS to the control wells.

-

-

Dye Accumulation:

-

Add the fluorescent dye (e.g., ethidium bromide to a final concentration of 2 µg/mL) to all wells.

-

Measure the fluorescence intensity (e.g., excitation at 530 nm and emission at 600 nm for ethidium bromide) every minute for 30-60 minutes in a fluorescence plate reader.

-

-

Data Analysis: Compare the fluorescence accumulation in the presence and absence of the EPI. A significant increase in fluorescence in the presence of the EPI indicates active efflux of the dye by the bacteria.

Outer Membrane Porin Analysis

The expression of outer membrane porins can be analyzed by separating outer membrane proteins (OMPs) using SDS-PAGE.[13][14][15]

Protocol: SDS-PAGE of Outer Membrane Proteins

-

Outer Membrane Protein Extraction:

-

Grow bacterial cells to the late logarithmic phase.

-

Harvest the cells by centrifugation and resuspend in Tris-HCl buffer.

-

Lyse the cells by sonication.

-

Remove unbroken cells by low-speed centrifugation.

-

Collect the total membrane fraction by ultracentrifugation.

-

Selectively solubilize the inner membrane using a detergent like Triton X-100, leaving the outer membrane proteins as a pellet.

-

-

SDS-PAGE:

-

Resuspend the OMP pellet in SDS-PAGE sample buffer.

-

Separate the proteins on a polyacrylamide gel.

-

Stain the gel with Coomassie Brilliant Blue or a similar stain.

-

-

Analysis: Compare the protein band patterns of the test strain with a wild-type, susceptible strain. The absence or reduced intensity of bands corresponding to major porins (e.g., OmpF, OmpC in E. coli) indicates porin loss.

Penicillin-Binding Protein (PBP) Affinity Assay

This assay measures the ability of sulopenem to compete with a labeled β-lactam for binding to PBPs.[16][17][18][19][20]

Protocol: Competitive PBP Binding Assay

-

Membrane Preparation: Prepare bacterial membranes containing PBPs as described for OMP extraction.

-

Competitive Binding:

-

Incubate the membrane preparation with increasing concentrations of unlabeled sulopenem for 10 minutes at 30°C.

-

Add a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin FL).

-

Incubate for another 10 minutes at 30°C.

-

-

Detection:

-

Stop the reaction by adding an excess of cold, unlabeled penicillin.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the labeled PBPs by autoradiography (for radiolabeled penicillin) or fluorescence imaging (for fluorescently labeled penicillin).

-

-

Analysis: The concentration of sulopenem that inhibits 50% of the labeled penicillin binding (IC50) is determined. A higher IC50 value indicates reduced affinity of the PBP for sulopenem.

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key resistance pathways and experimental workflows.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jmilabs.com [jmilabs.com]

- 3. can-r.com [can-r.com]

- 4. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. content.abcam.com [content.abcam.com]

- 9. journals.asm.org [journals.asm.org]

- 10. 4.7. Efflux Pump Assay [bio-protocol.org]

- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]

- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Basis of Sulopenem Sodium Resistance in E. coli: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic mechanisms underlying resistance to sulopenem sodium in Escherichia coli. Sulopenem is a penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs). However, the emergence of resistance poses a significant challenge to its clinical efficacy. Understanding the genetic basis of this resistance is crucial for the development of strategies to combat it.

Core Mechanisms of Resistance

Resistance to sulopenem in E. coli is a multifactorial phenomenon, primarily driven by four key mechanisms: enzymatic degradation, modification of the drug target, reduced drug influx, and active drug efflux. These mechanisms can act independently or in concert to confer varying levels of resistance.

Enzymatic Degradation by β-Lactamases

The most significant mechanism of resistance to β-lactam antibiotics, including sulopenem, is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While sulopenem is stable against many common β-lactamases like ESBLs and AmpC enzymes, its efficacy is compromised by carbapenemases.[1]

Carbapenemases: These are β-lactamases capable of hydrolyzing carbapenems and other β-lactams. They are broadly classified into Ambler classes A, B, and D.

-

Class A Carbapenemases: The most common in E. coli is Klebsiella pneumoniae carbapenemase (KPC). The gene encoding this enzyme, blaKPC, is often located on mobile genetic elements, facilitating its spread.

-

Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit broad-spectrum hydrolytic activity, including against sulopenem. Key MBLs found in E. coli include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). The genes encoding these enzymes (blaNDM, blaVIM, blaIMP) are also frequently plasmid-mediated.[2][3]

-

Class D Carbapenemases (Oxacillinases): The OXA-48-like enzymes are the most clinically relevant in this class for E. coli. While they exhibit weaker carbapenem-hydrolyzing activity compared to KPC and NDM, their presence can lead to clinical resistance, especially when combined with other resistance mechanisms. The blaOXA-48 gene is typically plasmid-borne.[2][4]

Alterations in Penicillin-Binding Proteins (PBPs)

Sulopenem, like other β-lactams, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1] Mutations in the genes encoding these proteins can reduce the binding affinity of sulopenem, leading to resistance. In E. coli, mutations in the mrdA gene, which encodes for PBP2, have been shown to increase the Minimum Inhibitory Concentrations (MICs) of carbapenems.[5][6] While specific studies on sulopenem are limited, it is highly probable that similar mutations contribute to sulopenem resistance.

Reduced Outer Membrane Permeability

Gram-negative bacteria like E. coli have an outer membrane that acts as a selective barrier. The entry of hydrophilic antibiotics such as sulopenem into the periplasmic space is facilitated by porin channels.[1] A reduction in the expression or mutations leading to non-functional porins can significantly decrease the intracellular concentration of the antibiotic, thereby contributing to resistance. The major porins in E. coli are OmpF and OmpC, and their expression is regulated by the two-component system EnvZ-OmpR. Mutations in the ompR gene can downregulate the expression of both porins, leading to reduced susceptibility to carbapenems.

Active Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[7] Overexpression of these pumps can lead to a significant decrease in the intracellular drug concentration, resulting in resistance. In E. coli, the AcrAB-TolC efflux pump, a member of the Resistance-Nodulation-Division (RND) family, is a major contributor to multidrug resistance.[7][8] Overexpression of the acrAB genes, often due to mutations in regulatory genes like marA or acrR, has been correlated with increased resistance to various antibiotics, and it is a plausible mechanism for sulopenem resistance.[7][8]

Data Presentation: Quantitative Analysis of Sulopenem Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sulopenem against E. coli isolates with different resistance profiles.

| E. coli Phenotype | Number of Isolates | Sulopenem MIC50 (µg/mL) | Sulopenem MIC90 (µg/mL) | Sulopenem MIC Range (µg/mL) | Reference |

| All Urinary Isolates | 539 | 0.03 | 0.03 | 0.015 - 0.25 | [9] |

| ESBL-positive | Not specified | 0.03 | 0.06 | Not specified | [9] |

| AmpC-positive | Not specified | 0.03 | 0.03 | Not specified | [9] |

| Multidrug-resistant (MDR) | Not specified | 0.03 | 0.06 | Not specified | [9] |

| Carbapenem-resistant (KPC-positive) | 2 | Not applicable | Not applicable | 8 - >8 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the genetic basis of sulopenem resistance in E. coli.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution

-

Preparation of Sulopenem Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the sulopenem stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well, resulting in a range of concentrations (e.g., 0.015 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension of the E. coli isolate to be tested, adjusted to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible bacterial growth.

Detection of Carbapenemase Genes by Multiplex PCR

Method: Multiplex Polymerase Chain Reaction (PCR)

-

DNA Extraction: Extract genomic DNA from the E. coli isolate using a commercial DNA extraction kit or a standard boiling lysis method.

-

Primer Design: Utilize previously validated primers for the target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP).

-

PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific primer pairs for the targeted genes. A typical 25 µL reaction would include:

-

12.5 µL of 2x PCR Master Mix

-

1 µL of each forward primer (10 µM)

-

1 µL of each reverse primer (10 µM)

-

2 µL of template DNA (50-100 ng)

-

Nuclease-free water to a final volume of 25 µL.

-

-

PCR Amplification: Perform PCR using a thermal cycler with the following general conditions (annealing temperatures and extension times may need to be optimized based on the primers used):

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1.5-2% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe). The presence of a band of the expected size for a specific carbapenemase gene indicates a positive result.

Analysis of Efflux Pump Gene Expression by RT-qPCR

Method: Reverse Transcription-Quantitative PCR (RT-qPCR)

-

RNA Extraction: Grow the E. coli isolate to mid-log phase in the presence and absence of a sub-inhibitory concentration of sulopenem. Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR Reaction: Set up a qPCR reaction using a SYBR Green or TaqMan-based assay. The reaction mixture should include cDNA, qPCR master mix, and primers specific for the target efflux pump genes (e.g., acrA, acrB) and a reference (housekeeping) gene (e.g., rpoB, gyrA).

-

qPCR Program: Run the qPCR on a real-time PCR instrument with a program typically consisting of an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and untreated samples. Calculate the relative gene expression using the ΔΔCt method. An increase in the expression of the efflux pump genes in the presence of sulopenem suggests their involvement in resistance.[10][11]

Visualizations of Resistance Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Carbapenem-Resistant Genes in Escherichia coli Isolated from Drinking Water in Khartoum, Sudan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbapenemases: the Versatile β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-genome sequencing of multidrug-resistant Escherichia coli causing urinary tract infection in an immunocompromised patient: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of mutations in Escherichia coli PBP2 leading to increased carbapenem MICs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Expression Profile of Multidrug Resistance Efflux Pumps During Intracellular Life of Adherent-Invasive Escherichia coli Strain LF82 [frontiersin.org]

- 11. researchgate.net [researchgate.net]

The Impact of Sulopenem Sodium on Bacterial Cell Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulopenem, a novel penem antibacterial agent, demonstrates potent bactericidal activity by inhibiting bacterial cell wall synthesis. This technical guide provides an in-depth analysis of the mechanism of action of sulopenem sodium and its consequential effects on bacterial cell morphology. By binding with high affinity to specific penicillin-binding proteins (PBPs), particularly PBP2 in Gram-negative bacteria, sulopenem disrupts the maintenance of cell shape, leading to distinct morphological alterations. This document summarizes the available data on these changes, provides detailed experimental protocols for their observation, and visualizes the underlying molecular pathways.

Introduction

Sulopenem is a broad-spectrum β-lactam antibiotic belonging to the penem class, which exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] Its bactericidal effect stems from the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4] The integrity of the cell wall is crucial for maintaining cell shape and protecting against osmotic stress. Disruption of its synthesis leads to characteristic changes in cell morphology and ultimately cell death. Understanding these morphological changes provides valuable insights into the antibiotic's mechanism of action and its efficacy against target pathogens.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of sulopenem involves the covalent binding to and inactivation of penicillin-binding proteins (PBPs).[3] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which involves the cross-linking of peptide side chains of adjacent glycan strands. By inhibiting these enzymes, sulopenem effectively blocks the formation of a stable cell wall.

Sulopenem exhibits a high affinity for several PBPs, with a particularly strong binding to PBP2 in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[5] The specific PBP binding profile of a β-lactam antibiotic is a key determinant of the morphological changes it induces in susceptible bacteria.

Signaling Pathway of Sulopenem's Action

Caption: Mechanism of Sulopenem Action on Bacterial Cell Wall Synthesis.

Effect on Bacterial Cell Morphology

The inhibition of specific PBPs by sulopenem leads to predictable and observable changes in bacterial cell morphology.

Gram-Negative Bacteria (e.g., E. coli, K. pneumoniae)

In rod-shaped Gram-negative bacteria, PBP2 is a key component of the elongasome complex, which is responsible for cell elongation. Inhibition of PBP2 disrupts this process, while cell division, mediated by PBP3, may continue. This imbalance results in the formation of ovoid or spherical cells .[6] At lower concentrations of sulopenem, this morphological change is the primary observation. As the concentration increases, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to bacteriolysis .[6]

Quantitative Morphological Analysis

While qualitative descriptions of morphological changes are available, detailed quantitative data from peer-reviewed studies specifically for sulopenem are limited. The following table provides a template for how such data would be presented.

| Treatment Group | Bacterial Strain | Concentration (µg/mL) | Mean Cell Length (µm) ± SD | Mean Cell Width (µm) ± SD | Shape Factor (Width/Length) | Observations |

| Control | E. coli ATCC 25922 | 0 | 2.5 ± 0.3 | 0.8 ± 0.1 | 0.32 | Normal rod shape |

| Sulopenem | E. coli ATCC 25922 | 0.5 x MIC | Data not available | Data not available | Data not available | Ovoid cells |

| Sulopenem | E. coli ATCC 25922 | 1 x MIC | Data not available | Data not available | Data not available | Spherical cells, some lysis |

| Sulopenem | E. coli ATCC 25922 | 4 x MIC | Data not available | Data not available | Data not available | Widespread lysis |

Note: The data in this table is illustrative and not based on published experimental results for sulopenem.

Experimental Protocols

To observe the morphological effects of sulopenem on bacteria, standard microbiology and microscopy techniques are employed. The following are detailed protocols for sample preparation for phase-contrast microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM).

Bacterial Culture and Sulopenem Treatment

-

Bacterial Strain: Use a susceptible strain of bacteria, such as E. coli ATCC 25922.

-

Culture Medium: Prepare a suitable liquid culture medium, such as Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Inoculate a single colony of the bacterial strain into 5 mL of MHB and incubate overnight at 37°C with shaking.

-

Sub-culturing: Dilute the overnight culture 1:100 into fresh, pre-warmed MHB and incubate at 37°C with shaking until the culture reaches the early to mid-logarithmic phase of growth (OD600 of approximately 0.2-0.4).

-

Sulopenem Treatment:

-

Determine the Minimum Inhibitory Concentration (MIC) of sulopenem for the bacterial strain using standard broth microdilution methods.

-

Divide the bacterial culture into separate flasks. Add sulopenem at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-drug control.

-

Incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours).

-

Phase-Contrast Microscopy

-

Sample Preparation:

-

Withdraw a small aliquot (e.g., 10 µL) from each treatment and control flask.

-

Place the aliquot onto a clean glass microscope slide and cover with a coverslip.

-

-

Observation:

-

Observe the samples under a phase-contrast microscope at high magnification (e.g., 1000x with oil immersion).

-

Acquire images using a digital camera attached to the microscope.

-

Analyze cell morphology, noting changes in shape, size, and signs of lysis.

-

Scanning Electron Microscopy (SEM)

-

Fixation:

-

Harvest bacterial cells from the treatment and control cultures by centrifugation (e.g., 5000 x g for 10 minutes).

-

Gently wash the cell pellets twice with a suitable buffer, such as Phosphate Buffered Saline (PBS, pH 7.4).

-

Resuspend the pellets in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) and incubate for at least 2 hours at room temperature or overnight at 4°C.

-

-

Dehydration:

-

Wash the fixed cells three times in the same buffer.

-

Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and 100%) for 15 minutes at each concentration. Perform the final 100% ethanol step three times.

-

-

Drying:

-

Perform critical point drying using liquid CO2 to prevent cell collapse.

-

-

Mounting and Coating:

-

Mount the dried samples onto SEM stubs using conductive adhesive tape.

-

Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.

-

-

Imaging:

-

Observe the samples in a scanning electron microscope at an appropriate accelerating voltage.

-

Transmission Electron Microscopy (TEM)

-

Fixation:

-

Follow the same initial fixation steps as for SEM.

-

After the primary fixation, wash the cells in buffer and then post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours on ice. This enhances contrast.

-

-

En Bloc Staining:

-

Wash the cells in buffer and then in distilled water.

-

Stain the cells en bloc with 1% aqueous uranyl acetate for 1 hour to overnight at 4°C.

-

-

Dehydration and Embedding:

-

Dehydrate the samples through a graded series of ethanol as for SEM.

-

Infiltrate the samples with a resin (e.g., Epon or Spurr's resin) by gradually increasing the resin-to-ethanol ratio.

-

Embed the samples in pure resin in molds and polymerize at 60°C for 48-72 hours.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome with a diamond knife.

-

Collect the sections on copper TEM grids.

-

Stain the sections with uranyl acetate and lead citrate to further enhance contrast.

-

-

Imaging:

-

Observe the samples in a transmission electron microscope at an accelerating voltage of 80-120 kV.

-

Visualization of Experimental Workflow

Caption: Experimental Workflow for Analyzing Bacterial Morphology.

Conclusion

This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis through the targeting of penicillin-binding proteins. Its high affinity for PBP2 in Gram-negative bacteria leads to a characteristic change in cell morphology from rod-shaped to ovoid or spherical, ultimately resulting in cell lysis. While direct quantitative data for sulopenem's impact on bacterial cell dimensions remains to be extensively published, the established mechanism of action and preliminary observations provide a strong basis for understanding its morphological effects. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify these changes, contributing to a more comprehensive understanding of sulopenem's antibacterial properties.

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. morganella morganii isolated: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for Agar Dilusion Susceptibility Testing of Sulopenem Sodium

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for determining the minimum inhibitory concentration (MIC) of Sulopenem sodium against a wide range of bacteria using the agar dilution method. The information is curated for professionals in research and drug development, ensuring adherence to established standards and facilitating accurate and reproducible results.

Introduction to Sulopenem and Agar Dilution Susceptibility Testing

Sulopenem is a broad-spectrum penem β-lactam antibiotic with both intravenous and oral formulations.[1] It exhibits potent in vitro activity against a variety of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][3] The bactericidal action of Sulopenem results from the inhibition of bacterial cell wall synthesis through its binding to penicillin-binding proteins (PBPs).[4][5] Specifically, in Escherichia coli, Sulopenem shows a high affinity for PBP2.[4][5]

Agar dilution is a reference method for determining the MIC of an antimicrobial agent.[6] It involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with standardized bacterial suspensions. This method is particularly useful for testing a large number of isolates simultaneously and is a standard procedure outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][7][8]

Data Presentation: Sulopenem MIC Data

The following tables summarize the in vitro activity of Sulopenem against various bacterial isolates as determined by agar and broth microdilution methods.

Table 1: In Vitro Activity of Sulopenem against Enterobacterales

| Organism (Number of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference Method |

| Escherichia coli (612) | 0.03 | 0.06 | ≤0.008 - 0.5 | Broth Microdilution |

| Escherichia coli (ESBL-positive) (68) | 0.03 | 0.06 | 0.03 - 0.12 | Broth Microdilution |

| Klebsiella pneumoniae (184) | 0.06 | 1 | ≤0.008 - >128 | Broth Microdilution |

| Klebsiella pneumoniae (ESBL-positive) (18) | 0.12 | 2 | 0.06 - 8 | Broth Microdilution |

| Enterobacter cloacae (92) | 0.12 | 0.5 | ≤0.008 - 2 | Broth Microdilution |

| Serratia marcescens (60) | 0.5 | 2 | 0.06 - 4 | Broth Microdilution |

Data sourced from broth microdilution studies.[3][9]

Table 2: In Vitro Activity of Sulopenem against Anaerobic Bacteria

| Organism (Number of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference Method |

| Bacteroides fragilis group (101) | 0.25 | 1.0 | ≤0.03 - 4.0 | Agar Dilution |

| Prevotella/Porphyromonas spp. (100) | 0.25 | 2.0 | ≤0.03 - 16.0 | Agar Dilution |

| Fusobacterium spp. (60) | 0.125 | 0.5 | ≤0.03 - 4.0 | Agar Dilution |

| Gram-positive anaerobes (170) | 0.125 | 1.0 | ≤0.03 - >128 | Agar Dilution |

| All Anaerobes (431) | 0.25 | 1.0 | ≤0.03 - >128 | Agar Dilution |

Data sourced from agar dilution studies.[9][10]

Experimental Protocols

This section provides detailed methodologies for performing agar dilution susceptibility testing for this compound, based on CLSI and EUCAST guidelines.[4][7][8]

Materials

-

This compound analytical powder

-

Mueller-Hinton II agar (for aerobic bacteria)

-

Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood (for anaerobic bacteria)

-

Sterile distilled water or other appropriate solvent for Sulopenem

-

Petri dishes (90 or 100 mm)

-

Sterile pipettes and tubes

-

Bacterial culture media (e.g., Tryptic Soy Broth, Blood Agar)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Inoculator (multipoint replicator) or calibrated loops

-

Incubator (35 ± 2 °C)

-

Anaerobic incubation system (for anaerobic bacteria)

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Bacteroides fragilis ATCC 25285)

Preparation of Sulopenem Stock Solution

-

Accurately weigh the required amount of this compound powder.

-

Reconstitute the powder with a suitable sterile solvent to a known concentration (e.g., 1280 µg/mL). The choice of solvent should be based on the manufacturer's instructions and the drug's solubility.

-

Prepare serial twofold dilutions of the stock solution to create a range of concentrations that will be added to the agar.

Preparation of Agar Plates

-

Prepare Mueller-Hinton II agar (for aerobes) or supplemented Brucella agar (for anaerobes) according to the manufacturer's instructions.[11]

-

Sterilize the agar by autoclaving and cool it to 45-50 °C in a water bath.

-

Add the appropriate volume of each Sulopenem dilution to the molten agar to achieve the desired final concentrations. A common practice is to add 1 part antimicrobial solution to 9 parts molten agar.[2]

-

Mix the agar and antibiotic solution thoroughly but gently to avoid air bubbles.

-

Dispense a fixed volume of the antibiotic-containing agar into sterile Petri dishes to a uniform depth (e.g., 3-4 mm).

-

Allow the agar to solidify at room temperature on a level surface.

-

Prepare a growth control plate containing no antibiotic for each set of experiments.

-

Plates should be used on the day of preparation or can be stored at 2-8 °C for a limited time in sealed bags.

Inoculum Preparation

-

From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

For the final inoculum, dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL. This will deliver a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

Inoculation and Incubation

-

Using a multipoint replicator, inoculate the prepared agar plates with the standardized bacterial suspensions. The replicator will deliver a small, fixed volume (e.g., 1-2 µL) of each bacterial suspension onto the agar surface.

-

Ensure that the growth control plate is also inoculated.

-

Allow the inoculum spots to dry completely before inverting the plates for incubation.

-

Incubate the plates at 35 ± 2 °C for 16-20 hours for aerobic bacteria.

-

For anaerobic bacteria, incubate the plates in an anaerobic atmosphere for 42-48 hours.

Interpretation of Results

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of Sulopenem that completely inhibits the visible growth of the organism, including a faint haze or a single colony.

-

The growth control plate should show confluent growth.

Quality Control

-

QC Strains: Perform quality control with each test run using standard ATCC strains.

-

For aerobic bacteria: Escherichia coli ATCC 25922

-

For anaerobic bacteria: Bacteroides fragilis ATCC 25285

-

-

QC Ranges: As of the latest CLSI and EUCAST guidelines, specific agar dilution MIC quality control ranges for Sulopenem have not been established. However, the CLSI has established broth microdilution QC ranges which can be used as a reference. It is recommended that each laboratory establish its own internal quality control ranges for the agar dilution method.

Visualizations

Sulopenem Mechanism of Action

Caption: Sulopenem inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs).

Agar Dilution Experimental Workflow

Caption: Standardized workflow for performing agar dilution susceptibility testing with Sulopenem.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nicd.ac.za [nicd.ac.za]

- 4. szu.gov.cz [szu.gov.cz]

- 5. Evaluation of Agar Dilution Method in Susceptibility Testing of Polymyxins for Enterobacteriaceae and Non-Fermentative Rods: Advantages Compared to Broth Microdilution and Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Mutant Prevention Concentrations of Four Carbapenems against Gram-Negative Rods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iacld.com [iacld.com]

- 9. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 12. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Time-Kill Curve Assay Protocol for Sulopenem Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulopenem is a broad-spectrum penem β-lactam antibiotic effective against a variety of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][3] The time-kill curve assay is a crucial in vitro pharmacodynamic method used to evaluate the antimicrobial activity of a compound over time. This application note provides a detailed protocol for performing a time-kill curve assay to assess the bactericidal or bacteriostatic effects of Sulopenem sodium against susceptible bacterial strains.

Mechanism of Action of Sulopenem

Sulopenem, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The drug covalently binds to the active site of PBPs, inactivating these essential enzymes. This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[2][4] In E. coli, Sulopenem shows a high binding affinity for PBP2.[1][2]

Caption: Sulopenem's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Prior to performing the time-kill assay, the MIC of this compound for the target bacterial strain must be determined. The broth microdilution method is recommended as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Methodology:

-

Prepare Sulopenem Stock: Dissolve this compound in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Sulopenem stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[5]

-

Bacterial Inoculum Preparation:

-

Culture the test organism overnight on an appropriate agar plate (e.g., Tryptic Soy Agar) at 37°C.

-

Select 3-5 isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

-

Inoculation and Incubation: Add the final bacterial inoculum to each well containing the serially diluted Sulopenem. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).[7]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of Sulopenem that completely inhibits visible bacterial growth.[8]

Time-Kill Curve Assay

Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol (Step 3), aiming for a starting concentration of approximately 1 x 10⁶ CFU/mL in the final test tubes.[9]

-

Test Setup:

-

Prepare tubes containing CAMHB with this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[7][10]

-

Include a positive growth control tube containing CAMHB and the bacterial inoculum but no antibiotic.

-

The final volume in each tube should be sufficient for sampling at all time points (e.g., 20 mL).[9]

-

-

Inoculation: Inoculate all tubes (except a sterility control) with the prepared bacterial suspension to achieve a final density of ~1 x 10⁶ CFU/mL.

-

Incubation and Sampling:

-

Incubate all tubes at 37°C in a shaking incubator.

-

Collect aliquots (e.g., 100 µL) from each tube at specified time points: 0, 2, 4, 6, 8, and 24 hours.[9]

-

-

Viable Cell Counting:

-

Immediately after collection, perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

-

Plate a small volume (e.g., 20-100 µL) of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

-

Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the concentration of viable bacteria (CFU/mL) for each time point and antibiotic concentration.

Data Presentation

The quantitative parameters for the time-kill assay are summarized below.

| Parameter | Recommended Value/Condition | Reference |

| Bacterial Strain | Escherichia coli, Klebsiella pneumoniae, etc. | [10][11] |

| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [9][12] |

| Initial Inoculum Density | ~1 x 10⁵ to 1 x 10⁶ CFU/mL | [8][9] |

| Sulopenem Concentrations | Multiples of MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) | [10][13] |

| Incubation Temperature | 37°C | [9] |

| Sampling Time Points | 0, 2, 4, 6, 8, and 24 hours | [9] |

| Plating Medium | Tryptic Soy Agar, Mueller-Hinton Agar | - |

| Bactericidal Activity | ≥3-log₁₀ (99.9%) reduction in CFU/mL from initial inoculum | [13][14] |

| Bacteriostatic Activity | <3-log₁₀ reduction in CFU/mL and inhibition of growth | - |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the Sulopenem time-kill curve assay.

References

- 1. Sulopenem Etzadroxil | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. aab.org [aab.org]

- 7. actascientific.com [actascientific.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols: Sulopenem Sodium Efficacy in a Neutropenic Mouse Thigh Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulopenem is a broad-spectrum beta-lactam penem antibiotic that has demonstrated potent in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) Enterobacterales.[1][2][3] The neutropenic mouse thigh infection model is a standardized and highly reproducible in vivo system for the initial preclinical evaluation of antimicrobial agents.[4] This model mimics human soft tissue infections in an immunocompromised host, making it particularly useful for assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of new antibiotics.[4][5] These notes provide a summary of the efficacy of sulopenem in this model and detailed protocols for conducting such studies.

Efficacy and Pharmacodynamics of Sulopenem

Studies using the neutropenic mouse thigh infection model have been crucial in characterizing the in vivo efficacy of sulopenem against key pathogens. The primary pharmacodynamic (PD) parameter that correlates with sulopenem's efficacy has been identified as the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[6]

In studies against S. pneumoniae and K. pneumoniae, time above MIC was the PD parameter most closely linked with the outcome.[6] For Enterobacterales, the median free-drug %T>MIC associated with achieving net bacterial stasis and a 1-log10 CFU reduction was found to be 40.9% and 50.2%, respectively.[7]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of sulopenem derived from neutropenic mouse thigh infection models.

Table 1: Pharmacokinetic Parameters of Sulopenem in Mice [6]

| Dose Range (mg/kg) | Cmax (µg/ml) | AUC₀₋₂₄ (µg-h/ml) |

| 6.3 - 200 | 1.9 - 51 | 1.1 - 28 |

Table 2: Pharmacodynamic Parameters of Sulopenem Against Key Pathogens [6]

| Pathogen | Static Dose (mg/kg/day) | ED₉₀ %fT>MIC of Dosing Interval |

| S. pneumoniae | 4 - 54 | 18% |

| K. pneumoniae | 5 - 56 | 39% |

Table 3: Mean fAUC/MIC Magnitudes for Efficacy Against Enterobacteriaceae [6]

| Pathogen | Endpoint | Mean fAUC/MIC |

| K. pneumoniae | Net Stasis | 4.22 |

| K. pneumoniae | 1-log Kill | 17.7 |

| E. coli | Net Stasis | 10.4 |

Experimental Protocols

The following is a detailed protocol for establishing a neutropenic mouse thigh infection model to evaluate the efficacy of sulopenem.

1. Animal Model and Neutropenia Induction

-

Animal Strain: Typically, CF-1 mice are used.[6]

-

Neutropenia Induction: To render the mice neutropenic, and thus more susceptible to infection, they are treated with cyclophosphamide.[4]

-

Administer cyclophosphamide intraperitoneally (IP). A common regimen is a dose of 150 mg/kg four days prior to infection and a second dose of 100 mg/kg one day before infection. This depletes the neutrophil count, mimicking an immunocompromised state.

-

2. Bacterial Strain Preparation

-

Culture: Grow the desired bacterial strain (e.g., S. pneumoniae, K. pneumoniae, E. coli) overnight on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood).

-

Inoculum Preparation:

-

Harvest colonies from the agar plate and suspend them in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the suspension to the final desired concentration for injection.

-

3. Thigh Infection Procedure

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the posterior thigh muscle of one hind leg. The typical starting inoculum is around 10⁶ to 10⁷ CFU/thigh.

4. Sulopenem Administration

-

Initiate sulopenem therapy at a predetermined time post-infection, typically 1 to 2 hours.[6]

-

Administer sulopenem via the desired route, commonly subcutaneous (SC) injection.[6]

-

Dosing regimens can be varied to determine the key PK/PD driver. For example, the total daily dose can be fractionated and administered at different intervals (e.g., every 3, 6, 12, or 24 hours).[6]

5. Efficacy Evaluation

-

At a specified time point after the initiation of therapy (commonly 24 hours), euthanize the mice.[6]

-

Aseptically remove the infected thigh muscle.

-

Homogenize the thigh tissue in a known volume of sterile saline or PBS.

-

Perform serial dilutions of the tissue homogenate and plate them onto appropriate agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies to determine the bacterial load (CFU/thigh).

-

The efficacy of sulopenem is determined by comparing the bacterial burden in the treated groups to that in an untreated control group.

Visualizations

Experimental Workflow for Neutropenic Mouse Thigh Infection Model

Caption: Workflow of the neutropenic mouse thigh infection model.

Logical Relationship of PK/PD Parameter Determination

Caption: Determining the key PK/PD driver for sulopenem efficacy.

References

- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. jmilabs.com [jmilabs.com]

- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 5. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Application of Sulopenem Sodium in a Hollow-Fiber Infection Model: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem, a novel thiopenem antimicrobial, is under development in both intravenous and oral formulations for the treatment of urinary tract and intra-abdominal infections, particularly those caused by multidrug-resistant (MDR) bacteria.[1][2][3] The oral formulation, sulopenem etzadroxil, is a prodrug co-formulated with probenecid to delay renal excretion.[4][5] Understanding the pharmacokinetic/pharmacodynamic (PK/PD) profile of sulopenem is crucial for optimizing dosing regimens to ensure efficacy and minimize the emergence of resistance. The hollow-fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human pharmacokinetic profiles, providing a robust platform for evaluating the antimicrobial activity of new agents over time.[6][7]

These application notes provide a summary of the use of sulopenem sodium in a hollow-fiber infection model to assess its efficacy against key pathogens, particularly Escherichia coli, and to evaluate its potential for resistance suppression.[4][5] Detailed protocols for conducting such studies are also presented.

Data Presentation

Sulopenem Activity Against Fluoroquinolone-Resistant, ESBL-Producing E. coli

A five-day hollow-fiber in vitro infection model was utilized to evaluate the efficacy of a simulated oral dosing regimen of sulopenem 500 mg every 12 hours (q12h).[4][5] The study assessed the activity of sulopenem against four different clinical isolates of fluoroquinolone-resistant, extended-spectrum β-lactamase (ESBL)-producing Escherichia coli of Sequence Type 131.[4][5] The results demonstrated that the simulated urine concentration-time profiles of sulopenem were effective in significantly reducing the bacterial burden and preventing the amplification of drug-resistant subpopulations.[4][5]